6-(5-Chlorothiophen-2-yl)pyridin-3-amine
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Overview
Description
6-(5-Chlorothiophen-2-yl)pyridin-3-amine is an organic compound with the molecular formula C9H7ClN2S This compound features a pyridine ring substituted with an amine group at the 3-position and a chlorothiophene moiety at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 6-(5-Chlorothiophen-2-yl)pyridin-3-amine typically begins with commercially available starting materials such as 5-chlorothiophene-2-carboxylic acid and 3-aminopyridine.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 6-(5-Chlorothiophen-2-yl)pyridin-3-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting the amine group to an alkylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorothiophene moiety, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents like ether or THF.
Substitution: Nucleophiles like amines, thiols, under conditions such as heating or using catalysts.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Alkylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 6-(5-Chlorothiophen-2-yl)pyridin-3-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It could be a lead compound for the development of new drugs targeting specific enzymes or receptors involved in diseases.
Industry
In the industrial sector, this compound might be used in the development of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-(5-Chlorothiophen-2-yl)pyridin-3-amine depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, and the pathways involved might include signal transduction cascades or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
6-(5-Bromothiophen-2-yl)pyridin-3-amine: Similar structure but with a bromine atom instead of chlorine.
6-(5-Methylthiophen-2-yl)pyridin-3-amine: Similar structure with a methyl group instead of chlorine.
6-(5-Nitrothiophen-2-yl)pyridin-3-amine: Similar structure with a nitro group instead of chlorine.
Uniqueness
6-(5-Chlorothiophen-2-yl)pyridin-3-amine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules
Properties
IUPAC Name |
6-(5-chlorothiophen-2-yl)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c10-9-4-3-8(13-9)7-2-1-6(11)5-12-7/h1-5H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVKKVMOLBJVEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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